An In-Depth Technical Guide to 2-Pentanol: Properties, Reactions, and Applications for Scientific Professionals
An In-Depth Technical Guide to 2-Pentanol: Properties, Reactions, and Applications for Scientific Professionals
Introduction
2-Pentanol (sec-amyl alcohol), a secondary alcohol with the chemical formula C₅H₁₂O, is a versatile and valuable compound in various scientific and industrial domains. Its unique combination of solvent properties, chirality, and reactivity makes it a crucial intermediate and reagent in organic synthesis, particularly within the pharmaceutical and fine chemical industries. This guide provides an in-depth exploration of the physical, chemical, and spectroscopic properties of 2-pentanol, alongside detailed discussions of its synthesis, key reactions, and practical applications for researchers, scientists, and professionals in drug development. The information presented herein is intended to serve as a comprehensive technical resource, grounded in established scientific principles and supported by authoritative references.
Physicochemical and Spectroscopic Properties of 2-Pentanol
A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective and safe use in a laboratory or industrial setting. The following tables summarize the key physicochemical and spectroscopic characteristics of 2-pentanol.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂O | [1] |
| Molecular Weight | 88.15 g/mol | [1] |
| CAS Number | 6032-29-7 | [2] |
| Appearance | Colorless liquid | [2] |
| Odor | Characteristic, mild, fruity, and fermented | [3] |
| Boiling Point | 119.3 °C (246.7 °F; 392.4 K) | [2] |
| Melting Point | -73 °C (-99 °F; 200 K) | [2] |
| Density | 0.812 g/cm³ | [2] |
| Solubility in Water | 45 g/L | [2] |
| Vapor Pressure | 0.804 kPa | [2] |
| Flash Point | 34 °C (93.2 °F) | [2] |
| Refractive Index (n²⁰/D) | 1.406 | [4] |
| Viscosity | 3.470 mPa·s | [2] |
Spectroscopic Data
Spectroscopic analysis is indispensable for the identification and characterization of organic molecules. The following provides an overview of the expected spectroscopic signatures for 2-pentanol.
-
¹H NMR Spectroscopy: The proton NMR spectrum of 2-pentanol exhibits distinct signals corresponding to the different proton environments in the molecule. Key chemical shifts (in CDCl₃) are approximately: 0.92 ppm (triplet, 3H, -CH₃), 1.17 ppm (doublet, 3H, -CH(OH)CH₃), 1.36-1.44 ppm (multiplet, 4H, -CH₂CH₂-), 2.66 ppm (broad singlet, 1H, -OH), and 3.78 ppm (sextet, 1H, -CH(OH)-)[5][6]. The addition of D₂O will cause the hydroxyl proton signal to disappear, confirming its identity[6].
-
¹³C NMR Spectroscopy: The carbon NMR spectrum of 2-pentanol in CDCl₃ shows five distinct signals at approximately 14.11, 19.03, 23.38, 41.59, and 67.69 ppm[7].
-
Infrared (IR) Spectroscopy: The IR spectrum of 2-pentanol is characterized by a strong, broad absorption band in the region of 3300-3400 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. Other significant peaks include C-H stretching vibrations in the 2850-3000 cm⁻¹ region and a C-O stretching vibration around 1110-1125 cm⁻¹[4][8][9].
-
Mass Spectrometry (MS): In mass spectrometry, 2-pentanol undergoes characteristic fragmentation patterns. The molecular ion peak (M⁺) at m/z 88 is often weak or absent. Common fragmentation pathways include alpha cleavage, leading to a base peak at m/z 45, and dehydration, resulting in a peak at m/z 70 (M-18)[10][11].
Synthesis and Manufacturing
2-Pentanol can be synthesized through various methods, with the hydration of pentene being a common industrial route.
Industrial Production: Hydration of Pentene
The industrial manufacturing of 2-pentanol is primarily achieved through the acid-catalyzed hydration of 1-pentene or 2-pentene[1][2]. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.
Reaction Scheme:
CH₃CH₂CH₂CH=CH₂ (1-Pentene) + H₂O --[H⁺]--> CH₃CH₂CH₂CH(OH)CH₃ (2-Pentanol)
The process typically involves reacting the alkene with water in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature and pressure[12].
Laboratory Synthesis
In a laboratory setting, 2-pentanol can be prepared via the reduction of 2-pentanone using a suitable reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Reaction Scheme:
CH₃CH₂CH₂C(=O)CH₃ (2-Pentanone) + [H] --[Reducing Agent]--> CH₃CH₂CH₂CH(OH)CH₃ (2-Pentanol)
Chemical Reactivity and Key Reactions
As a secondary alcohol, 2-pentanol participates in a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Oxidation to 2-Pentanone
The oxidation of 2-pentanol yields 2-pentanone, a ketone. This transformation can be achieved using various oxidizing agents, such as pyridinium chlorochromate (PCC) or a solution of chromium trioxide in sulfuric acid (Jones reagent)[3][13]. The choice of oxidant depends on the desired reaction conditions and scale.
Mechanism of Oxidation with Chromic Acid: The reaction proceeds through the formation of a chromate ester, followed by an E2-like elimination of a proton from the carbon bearing the hydroxyl group, leading to the formation of the ketone and a reduced chromium species.
Caption: Mechanism of 2-pentanol oxidation to 2-pentanone.
Dehydration to Alkenes
The acid-catalyzed dehydration of 2-pentanol results in the formation of a mixture of alkene isomers, primarily 1-pentene and 2-pentene (as a mixture of cis and trans isomers)[4][14][15]. The reaction proceeds via an E1 mechanism involving the formation of a secondary carbocation intermediate[16]. According to Zaitsev's rule, the more substituted alkene, 2-pentene, is the major product[16].
Caption: Dehydration of 2-pentanol to form alkene isomers.
Fischer Esterification
2-Pentanol can react with carboxylic acids in the presence of an acid catalyst to form esters. This reversible reaction, known as Fischer esterification, is driven to completion by removing water or using an excess of one of the reactants[9][12][17]. For example, the reaction of 2-pentanol with acetic acid yields sec-pentyl acetate.
Reaction Scheme:
CH₃CH₂CH₂CH(OH)CH₃ (2-Pentanol) + CH₃COOH (Acetic Acid) ⇌ CH₃CH₂CH₂CH(OCOCH₃)CH₃ (sec-Pentyl Acetate) + H₂O
Applications in Research and Drug Development
2-Pentanol's properties make it a valuable compound in the pharmaceutical and life sciences sectors.
-
Solvent: It is used as a solvent for various organic compounds and in the formulation of paints and lacquers[1][2][18]. Its moderate polarity and boiling point are advantageous in certain applications.
-
Chemical Intermediate: 2-Pentanol serves as a precursor in the synthesis of a range of other chemicals, including its corresponding ketone (2-pentanone) and various esters, which have applications as flavorings and fragrances[2][3].
-
Chiral Building Block: As a chiral molecule, the enantiomers of 2-pentanol, (R)-(-)-2-pentanol and (S)-(+)-2-pentanol, can be used as starting materials in asymmetric synthesis to produce enantiomerically pure compounds, which is of paramount importance in drug development[1].
-
Pharmaceutical Synthesis: While specific examples in publicly available literature are often limited due to proprietary considerations, secondary alcohols like 2-pentanol are common structural motifs and intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). For instance, related pentanol derivatives are mentioned as intermediates in the synthesis of tapentadol, an opioid analgesic[8][19].
Experimental Protocols
The following are representative laboratory protocols for key reactions involving 2-pentanol.
Protocol 1: Dehydration of 2-Pentanol
This procedure outlines the acid-catalyzed dehydration of 2-pentanol to form a mixture of pentene isomers[10].
Materials:
-
2-Pentanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Distillation apparatus
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
Procedure:
-
Safety Precautions: This experiment should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Concentrated sulfuric acid is highly corrosive.
-
Carefully add 5 mL of concentrated sulfuric acid to 10 mL of water in a 50 mL round-bottom flask, with cooling.
-
Slowly add 10 mL of 2-pentanol to the cooled acid solution.
-
Add a few boiling chips to the flask and assemble a simple distillation apparatus.
-
Gently heat the mixture to distill the alkene products. The temperature of the distillate should be maintained below 41°C.
-
Collect the distillate in a flask cooled in an ice bath.
-
Wash the distillate with 10 mL of 5% sodium bicarbonate solution in a separatory funnel to neutralize any acidic residue.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
The final product can be further purified by fractional distillation if desired.
Protocol 2: Fischer Esterification of 2-Pentanol with Acetic Acid
This protocol describes the synthesis of sec-pentyl acetate via Fischer esterification[17].
Materials:
-
2-Pentanol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Reflux apparatus
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Safety Precautions: Perform this experiment in a fume hood and wear appropriate PPE.
-
In a 50 mL round-bottom flask, combine 1.5 mL of 2-pentanol and 3 mL of glacial acetic acid.
-
Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.
-
Add a boiling chip and set up a reflux apparatus.
-
Heat the mixture to reflux for 60-70 minutes.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and slowly add 5% sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
The crude ester can be purified by distillation.
Safety, Handling, and Disposal
2-Pentanol is a flammable liquid and vapor and may cause respiratory irritation[6][11]. It is essential to handle it in a well-ventilated area, away from ignition sources. Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn[5][20].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, separate from strong oxidizing agents[6].
-
Spills: In case of a spill, remove all ignition sources and absorb the liquid with an inert material.
-
Disposal: Dispose of 2-pentanol and its waste materials in accordance with local, state, and federal regulations. It is often disposed of by incineration in a licensed facility[11].
Conclusion
2-Pentanol is a secondary alcohol with a well-defined set of physical, chemical, and spectroscopic properties. Its utility as a solvent, a chemical intermediate, and a chiral building block makes it a significant compound for professionals in research, particularly in the fields of organic synthesis and drug development. A comprehensive understanding of its reactivity, coupled with adherence to safe handling protocols, is crucial for its effective and responsible application in scientific endeavors.
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